Cas no 1171567-16-0 (1-(3,4-dimethylphenyl)-3-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea)

1-(3,4-dimethylphenyl)-3-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-dimethylphenyl)-3-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea
- 1-(3,4-dimethylphenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea
- CHEMBL4941154
- F5624-1085
- 1-(3,4-dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
- AKOS024516041
- VU0649269-1
- 1171567-16-0
- 1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea
-
- Inchi: 1S/C20H28N6O2/c1-15-4-5-17(12-16(15)2)24-20(27)21-6-11-28-19-13-18(22-14-23-19)26-9-7-25(3)8-10-26/h4-5,12-14H,6-11H2,1-3H3,(H2,21,24,27)
- InChI Key: GBLHMAQBYCDAFO-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(C)C(C)=C1)C(NCCOC1=CC(N2CCN(C)CC2)=NC=N1)=O
Computed Properties
- Exact Mass: 384.22737416g/mol
- Monoisotopic Mass: 384.22737416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 82.6Ų
1-(3,4-dimethylphenyl)-3-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5624-1085-2μmol |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5624-1085-2mg |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5624-1085-30mg |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5624-1085-4mg |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5624-1085-25mg |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5624-1085-75mg |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5624-1085-15mg |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5624-1085-3mg |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5624-1085-5μmol |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5624-1085-10mg |
1-(3,4-dimethylphenyl)-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea |
1171567-16-0 | 10mg |
$118.5 | 2023-09-09 |
1-(3,4-dimethylphenyl)-3-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea Related Literature
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
4. Back matter
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on 1-(3,4-dimethylphenyl)-3-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea
Compound CAS No. 1171567-16-0: 1-(3,4-Dimethylphenyl)-3-(2-{6-(4-Methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea
The compound with CAS No. 1171567-16-0, named 1-(3,4-Dimethylphenyl)-3-(2-{6-(4-Methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has been the subject of extensive research due to its unique structural features and promising biological activities. The molecule consists of a urea backbone, a 3,4-dimethylphenyl group, and a substituted pyrimidine moiety with a piperazine ring. These structural elements contribute to its pharmacological properties and make it a valuable candidate for drug development.
Recent studies have highlighted the anti-tumor activity of this compound, particularly in targeting specific signaling pathways involved in cancer progression. The presence of the pyrimidine ring and the methylpiperazine group plays a crucial role in enhancing its bioavailability and selectivity towards certain cellular targets. Researchers have also explored its potential as a kinase inhibitor, which could be beneficial in treating various cancers and inflammatory diseases.
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-{6-(4-Methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The optimization of these steps has been a focus of recent investigations to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the production process.
In terms of pharmacokinetics, this compound exhibits favorable properties such as good solubility and moderate permeability, which are essential for oral bioavailability. Preclinical studies have demonstrated its ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders. However, further research is required to fully understand its toxicity profile and long-term effects.
The integration of computational chemistry tools has significantly aided in understanding the molecular interactions of this compound with its target proteins. Molecular docking studies have revealed key binding motifs that contribute to its efficacy. Additionally, machine learning algorithms have been utilized to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, providing valuable insights for drug design.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development of this compound into clinical trials. Early-stage trials have shown promising results in terms of safety and tolerability. The compound's ability to modulate multiple therapeutic targets simultaneously makes it a versatile candidate for combination therapies.
In conclusion, CAS No. 1171567-16-0 represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. Continued research into its mechanisms of action, optimization of synthetic methods, and exploration of its therapeutic potential will undoubtedly pave the way for innovative treatments in various disease areas.
1171567-16-0 (1-(3,4-dimethylphenyl)-3-(2-{6-(4-methylpiperazin-1-yl)pyrimidin-4-yloxy}ethyl)urea) Related Products
- 392295-78-2(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)
- 1806741-15-0(2-(Chloromethyl)-5-hydroxy-4-nitro-3-(trifluoromethoxy)pyridine)
- 103594-29-2(4-(4-Methoxyphenyl)-2-methylphenol)
- 21732-13-8(Methyl Benzylidenecarbazate)
- 375859-43-1((2S)-2-aminohept-5-ynoic acid)
- 2243513-93-9(2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenyl-1H-pyrazol-1-yl]acetic acid)
- 22748-45-4(5-Oxocyclohex-3-enecarboxylic acid)
- 1804410-03-4(5-Methoxy-4-phenylnicotinaldehyde)
- 71730-60-4(3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-ol)
- 478258-57-0(1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline)




